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2'-O-Methylguanosine 5'-triphosphate - 61556-44-3

2'-O-Methylguanosine 5'-triphosphate

Catalog Number: EVT-1785469
CAS Number: 61556-44-3
Molecular Formula: C11H18N5O14P3
Molecular Weight: 537.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-O-Methylguanosine 5'-triphosphate is a modified nucleotide that plays a significant role in various biological processes, particularly in RNA synthesis and modification. This compound is a derivative of guanosine, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. It is classified as a nucleotide triphosphate, which is essential for RNA synthesis and function.

Source and Classification

2'-O-Methylguanosine 5'-triphosphate can be synthesized through various chemical methods and is also found in certain biological systems. It is classified under modified nucleotides, specifically as a nucleotide triphosphate due to its three phosphate groups attached to the ribose sugar.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2'-O-Methylguanosine 5'-triphosphate typically involves several steps:

  1. Methylation of Guanosine: The initial step involves the methylation of guanosine at the 2'-hydroxyl position. This can be achieved using methylating agents such as diazomethane or other suitable reagents under controlled conditions to ensure specificity.
  2. Phosphorylation: Following methylation, the next step is the phosphorylation of the resulting 2'-O-methylguanosine. This can be accomplished using phosphoramidite chemistry or by employing reagents like phosphoric acid derivatives.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield. The synthesis typically yields 60-80% pure product after purification steps .
Chemical Reactions Analysis

Reactions and Technical Details

2'-O-Methylguanosine 5'-triphosphate participates in several biochemical reactions:

  1. Inhibition of Viral Replication: It has been identified as an inhibitor of hepatitis C virus non-structural protein 5B, affecting viral RNA synthesis .
  2. Role in RNA Synthesis: As a substrate for RNA polymerases, it can be incorporated into RNA strands during transcription, influencing the stability and translational efficiency of mRNA .
  3. Modification Reactions: It can undergo further modifications by methyltransferases, impacting its function in cellular processes .
Mechanism of Action

The mechanism of action for 2'-O-Methylguanosine 5'-triphosphate primarily revolves around its incorporation into RNA molecules:

  1. Transcription: During transcription, RNA polymerase incorporates this modified nucleotide into growing RNA chains, which enhances resistance to exonucleases and improves mRNA stability.
  2. Protein Production: The presence of this nucleotide in mRNA influences translation efficiency and protein production levels by affecting ribosome binding and translational initiation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a colorless to slightly yellow solution.
  • Solubility: Soluble in water, with concentrations often around 100 mM.
  • pH: Generally maintained around pH 7.5.
  • Purity: High purity (>95%) is achievable through proper synthesis and purification methods .
Applications

Scientific Uses

  1. Research Tool: Used extensively in molecular biology research for studying RNA synthesis and modification processes.
  2. Therapeutic Development: Investigated for its potential as an antiviral agent against hepatitis C virus due to its inhibitory effects on viral replication mechanisms .
  3. Biochemical Assays: Employed in various assays to study enzyme activity related to RNA processing and modification.
Enzymology of 2'-O-Me-GTP in RNA Polymerase Systems

2'-O-Methylguanosine 5'-triphosphate (2'-O-Me-GTP) is a structurally modified nucleotide analog where a methyl group replaces the hydrogen atom on the ribose 2'-hydroxyl of GTP. This subtle modification confers unique biochemical properties that significantly impact its interactions with RNA-dependent RNA polymerases (RdRps), particularly in viral systems. The steric bulk introduced by the 2'-O-methyl group alters nucleotide geometry, hydrogen bonding potential, and flexibility, making it a potent molecular tool for probing polymerase mechanisms and developing antiviral strategies [1] [5].

Role in Viral RNA-Dependent RNA Polymerase Inhibition Mechanisms

2'-O-Me-GTP functions as a competitive inhibitor and substrate analog for viral RdRps. Its primary mechanism of antiviral action involves incorporation into the growing RNA chain during polymerization, followed by immediate chain termination. Upon incorporation by the RdRp, the 2'-O-methyl group sterically hinders the addition of the subsequent nucleotide. This obstruction occurs because the natural 3'-OH group required for nucleophilic attack on the incoming nucleotide's α-phosphate is absent in the methylated analog, and the methyl group itself creates a physical barrier in the enzyme's active site. Consequently, RNA synthesis halts prematurely, preventing the production of full-length viral genomes [1].

Research on Hepatitis C Virus (HCV) NS5B polymerase demonstrates that 2'-O-Me-GTP effectively inhibits viral RNA replication in vitro. Kinetic analyses reveal that inhibition potency is significantly higher during the elongation phase of RNA synthesis compared to initiation. This differential susceptibility arises from structural and functional differences in the polymerase's active site conformations during distinct phases of RNA synthesis. The incorporation of 2'-O-Me-GTP results in the production of truncated RNA transcripts incapable of supporting viral replication, positioning this compound as a valuable biochemical tool for dissecting RdRp mechanisms and a potential scaffold for antiviral development [1] [2].

Table 1: Inhibition Profile of 2'-O-Me-GTP in HCV NS5B

ParameterDe Novo InitiationElongation
Discrimination Factor* (vs GTP)~150-fold~2-fold
Inhibition MechanismCompetitive SubstrateCompetitive Substrate & Chain Terminator
Key Structural DeterminantsInitiation-specific active siteRelaxed active site conformation

Relative efficiency of incorporation compared to natural GTP [1]

Discrimination Kinetics During De Novo vs. Elongative RNA Synthesis

Kinetic dissection of HCV NS5B activity reveals stark differences in how the polymerase handles 2'-O-Me-GTP during the distinct phases of RNA synthesis. De novo initiation—characterized by the assembly of the first dinucleotide—exhibits stringent discrimination against 2'-O-Me-GTP, with an approximately 150-fold reduction in incorporation efficiency compared to natural GTP. This high discrimination arises from the precise geometric constraints and tighter nucleotide-binding pocket of the initiation complex. The methyl group on the ribose moiety clashes sterically with residues in the initiation-optimized active site, significantly slowing phosphodiester bond formation [1].

Conversely, during the elongation phase, discrimination drops dramatically to only about 2-fold relative to GTP. This substantial decrease indicates a more permissive active site environment in the elongation complex. The conformational shift accompanying the transition from initiation to elongation relaxes the spatial constraints around the nucleotide entry tunnel, allowing accommodation of the 2'-O-methyl modification. Consequently, the analog is incorporated with efficiency approaching that of GTP during chain extension. Once incorporated, however, it acts as an obligate chain terminator due to the absence of the 3'-OH group, halting further RNA synthesis. This phase-specific discrimination profile underscores the functional plasticity of RdRps and highlights elongation as a more vulnerable phase for therapeutic intervention with nucleotide analogs [1].

Allosteric Modulation of NS5B Conformational Dynamics in Hepatitis C Virus

The conformational transition of HCV NS5B from initiation to elongation states is critically regulated by an allosteric GTP-binding site distinct from the catalytic active site. This low-affinity GTP-binding pocket, located in the thumb domain, functions as a molecular switch governing polymerase fidelity and nucleotide selectivity. Biochemical and genetic evidence indicates that binding of GTP to this allosteric site induces long-range conformational changes that facilitate the transition to a processive elongation complex. This transition involves repositioning of the thumb domain relative to the fingers and palm domains, effectively widening the catalytic cleft [1].

Notably, this conformational relaxation directly impacts 2'-O-Me-GTP selectivity. Mutations like P495L within the allosteric site selectively disrupt the initiation-to-elongation transition without affecting either pure initiation or elongation. In such mutants, the high discrimination against 2'-O-Me-GTP characteristic of initiation persists even during what would normally be the elongation phase. This finding demonstrates that the allosteric GTP binding event, rather than simply chain length, governs the shift to a low-discrimination elongation state. Consequently, the relaxed selectivity for 2'-O-Me-GTP during elongation is intrinsically linked to the occupation of the allosteric GTP pocket and the resultant conformational dynamics, revealing a sophisticated regulatory mechanism controlling RdRp fidelity and susceptibility to nucleotide analogs [1].

Impact of Flap Domain Deletions on Nucleotide Selectivity

The "flap" subdomain (amino acids 443-454) of HCV NS5B, a flexible loop projecting over the active site, plays a critical role in nucleotide selection during initiation. Deletion of this flap domain (Δflap NS5B) produces a polymerase variant with profoundly altered catalytic properties. Remarkably, this deletion abolishes the characteristic high discrimination against 2'-O-Me-GTP observed during de novo initiation in the wild-type enzyme. While wild-type NS5B discriminates approximately 150-fold against 2'-O-Me-GTP during initiation, the Δflap mutant incorporates the analog with efficiency nearly equivalent to GTP. This finding strongly implicates the flap in enforcing stringent substrate selection, particularly against ribose-modified nucleotides like 2'-O-Me-GTP, at the initiation step [1].

The molecular mechanism involves the flap's role in stabilizing the initiation complex and constraining the positioning of the incoming nucleotide. In the wild-type enzyme, the flap likely imposes steric and electrostatic constraints that disfavor the binding and incorporation of the bulkier 2'-O-Me-GTP. Removal of the flap relieves these constraints, creating a more open initiation site that accommodates the methylated analog. This phenotype is specific to initiation; the flap deletion does not significantly alter the already low discrimination during elongation. The distinct behavior of the Δflap mutant versus the P495L mutant (which affects elongation transition but not initiation discrimination) highlights the flap's specialized function in initiation fidelity. These results demonstrate that the flap is a key structural determinant enforcing the high nucleotide selectivity characteristic of the initiation complex, acting as a gatekeeper against modified nucleotides [1].

Table 2: Impact of NS5B Mutations on 2'-O-Me-GTP Discrimination

NS5B VariantDomain AlteredEffect on Initiation DiscriminationEffect on Elongation DiscriminationKey Functional Consequence
Wild-TypeNone~150-fold discrimination~2-fold discriminationNormal initiation fidelity & elongation efficiency
Δflap (443-454)Flap subdomain deletedDiscrimination abolished (~1-fold)Minimal changeLoss of initiation fidelity; relaxed initiation site
P495LAllosteric GTP-binding siteMinimal changeDiscrimination persists (~150-fold)*Blocked transition to low-fidelity elongation state

Compared to the wild-type elongation phase [1]

Properties

CAS Number

61556-44-3

Product Name

2'-O-Methylguanosine 5'-triphosphate

IUPAC Name

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C11H18N5O14P3

Molecular Weight

537.21 g/mol

InChI

InChI=1S/C11H18N5O14P3/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1

InChI Key

GMUJBFZJAFFHIW-KQYNXXCUSA-N

SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

2'-O-methyl-GTP
2'-O-methylguanosine 5'-triphosphate
Gm(5')ppp

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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